molecular formula C3H9BClNO4 B12596975 (2S)-2-amino-3-boronopropanoic acid;hydrochloride CAS No. 651036-94-1

(2S)-2-amino-3-boronopropanoic acid;hydrochloride

Katalognummer: B12596975
CAS-Nummer: 651036-94-1
Molekulargewicht: 169.37 g/mol
InChI-Schlüssel: RWAIXKYCDRAKTF-DKWTVANSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-boronopropanoic acid;hydrochloride is an organic compound that contains both an amino group and a boronic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-boronopropanoic acid;hydrochloride typically involves the reaction of an appropriate boronic acid derivative with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-boronopropanoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary or secondary amines.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-boronopropanoic acid;hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other functional groups, making it useful in enzyme inhibition and protein interactions. The amino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-amino-3-boronopropanoic acid;hydrochloride is unique due to the presence of both an amino group and a boronic acid group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

651036-94-1

Molekularformel

C3H9BClNO4

Molekulargewicht

169.37 g/mol

IUPAC-Name

(2S)-2-amino-3-boronopropanoic acid;hydrochloride

InChI

InChI=1S/C3H8BNO4.ClH/c5-2(3(6)7)1-4(8)9;/h2,8-9H,1,5H2,(H,6,7);1H/t2-;/m0./s1

InChI-Schlüssel

RWAIXKYCDRAKTF-DKWTVANSSA-N

Isomerische SMILES

B(C[C@@H](C(=O)O)N)(O)O.Cl

Kanonische SMILES

B(CC(C(=O)O)N)(O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.